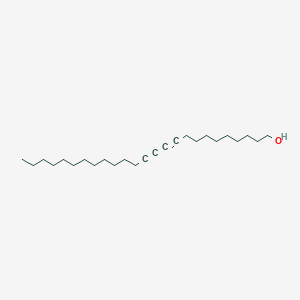

10,12-Pentacosadiyn-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pentacosa-10,12-diyn-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26/h26H,2-12,17-25H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKKFKTVKSZQKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC#CC#CCCCCCCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H44O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408533 |

Source

|

| Record name | 10,12-Pentacosadiyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92266-90-5 |

Source

|

| Record name | 10,12-Pentacosadiyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Purification of 10,12-Pentacosadiyn-1-ol

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis and purification of high-purity 10,12-Pentacosadiyn-1-ol, a critical monomer for the formation of polydiacetylene-based smart materials. Addressed to researchers and professionals in materials science and drug development, this document moves beyond a simple recitation of steps. It elucidates the causal reasoning behind strategic choices in reaction pathways, purification techniques, and analytical validation. The core of the synthesis relies on a Cadiot-Chodkiewicz cross-coupling reaction, a robust method for the formation of unsymmetrical diynes. We present detailed, step-by-step protocols for the synthesis of the requisite precursors, the final coupling reaction, and a multi-stage purification process involving column chromatography and recrystallization. Each stage is designed as a self-validating system, ensuring reproducibility and high final purity.

Strategic Approach: Retrosynthetic Analysis

The key to a successful synthesis lies in a logical deconstruction of the target molecule. For this compound, a 25-carbon long-chain alcohol containing a conjugated diyne system, a retrosynthetic analysis points to the Cadiot-Chodkiewicz coupling as the most efficient and controllable strategy. This reaction is the classical method for the heterocoupling of a terminal alkyne with a 1-haloalkyne, catalyzed by copper salts, to form an unsymmetrical 1,3-diyne.[1][2]

This approach dissects the target molecule at the C11-C12 bond, yielding two primary synthons: a C12 electrophilic haloalkyne and a C13 nucleophilic terminal alkyne. These correspond to the practical precursors: 1-bromo-1-dodecyne and 12-tridecyn-1-ol .

Caption: Retrosynthetic pathway for this compound.

Synthesis of Key Precursors

The success of the final coupling reaction is contingent upon the purity of the precursors. The following sections detail robust methods for their preparation.

Precursor A: Synthesis of 12-Tridecyn-1-ol

This synthesis involves the alkynylation of a long-chain bromo-alcohol. The terminal hydroxyl group is protected during the Grignard reaction to prevent side reactions.

Workflow:

-

Protection: The hydroxyl group of 11-bromo-1-undecanol is protected using dihydropyran (DHP) to form a tetrahydropyranyl (THP) ether.

-

Alkynylation: The resulting bromide is converted to a Grignard reagent and reacted with propargyl bromide to install the terminal alkyne.

-

Deprotection: The THP protecting group is removed under acidic conditions to yield the final alcohol.

Detailed Experimental Protocol: Synthesis of 12-Tridecyn-1-ol

-

Step 1: Protection of 11-Bromo-1-undecanol

-

Dissolve 11-bromo-1-undecanol (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).

-

Add 3,4-dihydro-2H-pyran (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude THP-protected bromide.

-

-

Step 2: Grignard Reaction and Alkynylation

-

In a separate, flame-dried flask, add magnesium turnings (1.5 equivalents) and a small crystal of iodine in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the THP-protected bromide from Step 1 to initiate the Grignard formation.

-

Once the reaction begins (disappearance of iodine color, gentle reflux), add the remaining bromide in THF dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for 2 hours to ensure complete formation of the Grignard reagent.

-

In another flask, dissolve propargyl bromide (1.2 equivalents) in anhydrous THF and cool to 0 °C.

-

Add the prepared Grignard reagent to the propargyl bromide solution via cannula, maintaining the temperature at 0 °C.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

-

Step 3: Deprotection

-

Dissolve the crude product from Step 2 in methanol.

-

Add a catalytic amount of PPTS or a dilute HCl solution.

-

Stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Neutralize the acid with a saturated sodium bicarbonate solution.

-

Remove the methanol under reduced pressure.

-

Extract the residue with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield pure 12-tridecyn-1-ol.

-

Precursor B: Synthesis of 1-Bromo-1-dodecyne

This precursor can be synthesized from the commercially available terminal alkyne, 1-dodecyne. The reaction proceeds via an electrophilic bromination of the acetylide.

Workflow:

-

Deprotonation: 1-dodecyne is deprotonated with a strong base (e.g., n-butyllithium) to form the lithium acetylide.

-

Bromination: The acetylide is then reacted with a bromine source (e.g., N-bromosuccinimide or elemental bromine) to yield the 1-bromoalkyne.

Detailed Experimental Protocol: Synthesis of 1-Bromo-1-dodecyne

-

Step 1: Acetylide Formation

-

Dissolve 1-dodecyne (1 equivalent) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise via syringe.

-

Stir the mixture at -78 °C for 1 hour.

-

-

Step 2: Bromination

-

In a separate flask, dissolve N-bromosuccinimide (NBS) (1.1 equivalents) in anhydrous THF.

-

Add the NBS solution to the lithium acetylide suspension at -78 °C via cannula.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction with water and extract with diethyl ether.

-

Wash the combined organic layers with saturated sodium thiosulfate solution (to remove any residual bromine) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude 1-bromo-1-dodecyne is often used in the next step without further purification, but can be purified by distillation under reduced pressure if necessary.

-

Core Synthesis: The Cadiot-Chodkiewicz Coupling

With both pure precursors in hand, the final C-C bond formation is performed. The Cadiot-Chodkiewicz coupling provides a direct and high-yielding route to the desired unsymmetrical diyne.[2] The mechanism involves the formation of a copper(I) acetylide from the terminal alkyne, which then undergoes coupling with the bromoalkyne. An amine base is used to neutralize the HBr generated.

Caption: Workflow for the Cadiot-Chodkiewicz coupling reaction.

Detailed Experimental Protocol: Coupling Reaction

-

Step 1: Reaction Setup

-

To a solution of 12-tridecyn-1-ol (1 equivalent) in ethanol, add a catalytic amount of copper(I) chloride and hydroxylamine hydrochloride (to maintain the copper in the +1 oxidation state).

-

Add a 30-70% aqueous solution of an alkylamine (e.g., n-butylamine) as the base. The solution should turn pale yellow.

-

Stir the mixture vigorously at room temperature.

-

-

Step 2: Coupling

-

Add a solution of 1-bromo-1-dodecyne (0.95 equivalents, to ensure complete consumption of the more valuable bromoalkyne) in ethanol dropwise to the reaction mixture over 30 minutes.

-

A color change to green or blue is typically observed.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting materials.[3]

-

-

Step 3: Workup and Isolation

-

Once the reaction is complete, pour the mixture into a saturated aqueous solution of ammonium chloride to quench the reaction and complex with the copper catalyst.

-

Extract the product into diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude this compound as a waxy solid.

-

Purification of this compound

Achieving high purity (>98%) is paramount for subsequent applications, such as polymerization. A two-stage purification protocol is employed: flash column chromatography to remove bulk impurities, followed by recrystallization to achieve high crystalline purity.

Caption: Multi-stage purification workflow.

Stage 1: Flash Column Chromatography

This step is crucial for separating the target product from unreacted starting materials and homocoupled byproducts (e.g., 10,12,14,16-hexacosatetrayne). The polarity difference between the desired alcohol and nonpolar byproducts allows for effective separation.[4]

Protocol:

-

Prepare a silica gel slurry in hexane and pack a glass column.

-

Dissolve the crude product in a minimal amount of dichloromethane or toluene and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the packed column.

-

Elute the column with a solvent gradient, starting with pure hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 0% to 15% ethyl acetate in hexane).

-

Collect fractions and analyze them by TLC, visualizing with a suitable stain (e.g., potassium permanganate).

-

Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Stage 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree.[5] The principle is to dissolve the impure solid in a minimum amount of a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the target compound decreases, and it crystallizes out, leaving impurities behind in the solution.[6]

Protocol:

-

Solvent Selection: A good solvent system for long-chain alcohols is often a mixture, such as hexane/acetone or hexane/ethyl acetate.[7] The ideal solvent should dissolve the compound well when hot but poorly when cold.

-

Dissolution: Place the semi-pure solid from the chromatography step into an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., hexane) and heat gently (e.g., on a hot plate) with stirring until the solid dissolves completely. If it does not dissolve, add small portions of a more polar co-solvent (e.g., acetone) until a clear solution is obtained at the boiling point.

-

Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large, pure crystals.

-

Crystallization: Once the flask has reached room temperature, it can be placed in an ice bath or refrigerator to maximize crystal yield.

-

Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

-

Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a white to off-white crystalline powder.

Characterization and Quality Control

Final validation of the product's identity and purity is essential.

| Parameter | Method | Expected Result |

| Identity | ¹H NMR (400 MHz, CDCl₃) | Characteristic peaks for the terminal -CH₂OH group (~3.6 ppm, triplet), allylic protons adjacent to the diyne (~2.2 ppm, triplet), and the long alkyl chains (~1.2-1.6 ppm, broad multiplet), and the terminal methyl group (~0.9 ppm, triplet).[9][10] |

| Identity | ¹³C NMR (100 MHz, CDCl₃) | Signals for the alcohol carbon (~63 ppm), the four sp-hybridized carbons of the diyne system (~65-80 ppm), and multiple signals in the aliphatic region (~14-33 ppm). |

| Purity | GC Analysis | Purity >98.0%. |

| Physical State | Visual Inspection | White to almost white crystalline powder. |

| Melting Point | Melting Point Apparatus | 56.0 to 61.0 °C. |

Summary of Reagents and Conditions

| Stage | Key Reagents | Solvent(s) | Key Conditions | Typical Yield |

| Precursor A Synthesis | 11-bromo-1-undecanol, DHP, Mg, Propargyl Bromide | DCM, THF, Methanol | 0 °C to Reflux | 60-70% (over 3 steps) |

| Precursor B Synthesis | 1-dodecyne, n-BuLi, NBS | THF | -78 °C to RT | 85-95% |

| Coupling Reaction | Precursors A & B, CuCl, n-Butylamine | Ethanol/Water | Room Temperature | 70-85% |

| Purification | Crude Product | Hexane, Ethyl Acetate, Acetone | N/A | >90% Recovery |

Conclusion

The synthesis and purification of this compound can be achieved with high yield and exceptional purity through a well-planned, multi-step process. The strategic implementation of the Cadiot-Chodkiewicz coupling, followed by a rigorous two-stage purification protocol involving both chromatography and recrystallization, provides a reliable and scalable method for obtaining research-grade material. The detailed causality and step-by-step instructions provided in this guide serve as a robust framework for researchers in the field of materials science and organic synthesis.

References

-

(2025). Synthesis of 12‐Methyl‐13‐tridecanolide. ResearchGate. [Link]

-

(n.d.). The HNMR spectra of 10,12 Pentacosa diynoic acid (PCDA) (A) and.... ResearchGate. [Link]

- (2008). Method for the Production of Primary Long-Chain Alcohols.

-

(n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

-

(2012). Patent No. US 8,115,027 B2. ResearchGate. [Link]

-

(n.d.). The Radiation Chemistry of Acetylenic Compounds. DTIC. [Link]

-

(n.d.). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. ACS Publications. [Link]

-

(n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

-

(n.d.). Organic & Biomolecular Chemistry. RSC Publishing. [Link]

-

(2025). Exo- and Endohormones. Part 19. Synthesis of Z-10-Dodecen-1-yl Acetate. Component of Some Lepidopteran Insect Sex Pheromones. ResearchGate. [Link]

-

(n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

(n.d.). 10,12,14-Nonacosatriynoic acid. SpectraBase. [Link]

-

(2018). Recent developments and applications of the Cadiot–Chodkiewicz reaction. ResearchGate. [Link]

-

(n.d.). Organic Extraction, Purification and Evaluation of Long Chain Fatty Alcohol from Saccharum officinarum of Sugar Refinery Waste for Human Wellness. Impactfactor. [Link]

-

(n.d.). 12-Bromo-1-dodecanol. Chemsrc. [Link]

-

(2020). Acetylation of ferrocene and column chromatography. YouTube. [Link]

-

(2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. [Link]

-

(n.d.). Organic chemistry. Wikipedia. [Link]

-

(n.d.). Recrystallization-1.pdf. [Link]

-

(n.d.). Production of long chain alcohols and alkanes upon coexpression of an acyl-ACP reductase and aldehyde-deformylating oxygenase with a bacterial type-I fatty acid synthase in E. coli. RSC Publishing. [Link]

-

(2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

-

(n.d.). Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes. PubMed Central. [Link]

-

(n.d.). n-Tridecan-1-ol. NIST WebBook. [Link]

-

(n.d.). Exploring the Chemical Properties and Synthesis of 10,12-Pentacosadiynoic Acid (PCDA). [Link]

-

(2007). Synthesis of 12-Bromo-1-dodecanol. Sciencemadness.org. [Link]

-

(n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

-

(n.d.). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. MDPI. [Link]

-

(n.d.). Using thin-layer chromatography to investigate the reaction. Royal Society of Chemistry. [Link]

-

(2021). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]

-

(2021). Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica. PMC - NIH. [Link]

-

(2024). tridecan-1-ol. ChemBK. [Link]

-

(2023). Cadiot–Chodkiewicz Reactions Made Air-Tolerant. ChemistryViews. [Link]

-

(2016). What is the most effective way to characterize the NMR of an unknown compound?. ResearchGate. [Link]

-

(2020). Sonogashira coupling in natural product synthesis. ResearchGate. [Link]

-

(n.d.). Chemical formula of 10,12-pentacosadiynoic acid is shown in (a).... ResearchGate. [Link]

-

(2026). On Iso-Paraffinic Kerosene Oxidation. ACS Publications. [Link]

-

(n.d.). 1-tridecanol. The Good Scents Company. [Link]

-

(n.d.). Chemical Synthesis of Polyunsaturated Fatty. [Link]

-

(n.d.). 1-Tridecanol. PubChem - NIH. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Using thin-layer chromatography to investigate the reaction | 16–18 years | Resource | RSC Education [edu.rsc.org]

- 4. m.youtube.com [m.youtube.com]

- 5. mt.com [mt.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. 10,12-PENTACOSADIYNOIC ACID(66990-32-7) 1H NMR [m.chemicalbook.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Self-Assembly of 10,12-Pentacosadiyn-1-ol in Aqueous Solution

Introduction

In the landscape of materials science and nanotechnology, the spontaneous organization of molecules into well-defined structures, a process known as self-assembly, is a cornerstone of innovation. Among the fascinating molecules capable of such behavior, 10,12-Pentacosadiyn-1-ol (PCDA) has garnered significant attention. This long-chain diacetylene alcohol is an amphiphilic molecule, possessing both a hydrophilic head and a hydrophobic tail, which drives its assembly in aqueous environments into a variety of ordered nanostructures such as vesicles, tubules, and micelles.[1][2] These self-assembled structures serve as templates for a subsequent topotactic polymerization, triggered by UV irradiation, which converts the colorless monomer assemblies into a vibrant blue, conjugated polymer known as polydiacetylene (PDA).[3][4] This guide provides a comprehensive technical overview of the principles, methodologies, and characterization of PCDA self-assembly in aqueous solutions, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties of this compound (PCDA)

Understanding the molecular characteristics of PCDA is fundamental to comprehending its self-assembly behavior.

| Property | Value | Source |

| Chemical Formula | C₂₅H₄₂O₂ | |

| Molecular Weight | 374.60 g/mol | |

| Appearance | Light blue crystalline solid | [5] |

| Functional Groups | Carboxylic acid, Alkyne | |

| Solubility | Partially miscible in water | [5] |

| CAS Number | 66990-32-7 | [6] |

The amphiphilic nature of PCDA, with its long hydrophobic alkyl chain and a hydrophilic carboxylic acid head group, is the primary driver for its self-assembly in aqueous media to minimize the unfavorable interactions between the hydrophobic tails and water.[7]

The Mechanism of Self-Assembly

The self-assembly of PCDA in an aqueous solution is a thermodynamically driven process governed by a delicate balance of intermolecular forces. The primary driving force is the hydrophobic effect, which compels the long hydrocarbon tails to aggregate and minimize their contact with water molecules.[1] Concurrently, the hydrophilic carboxylic acid head groups remain exposed to the aqueous phase, leading to the formation of ordered structures. Other non-covalent interactions, including hydrogen bonding between the carboxylic acid head groups and van der Waals forces between the alkyl chains, play a crucial role in stabilizing the resulting assemblies.[1] The specific morphology of the self-assembled structures is influenced by a multitude of factors.[8]

Factors Influencing Self-Assembly Morphology

The morphology of the resulting PCDA assemblies can be finely tuned by controlling various experimental parameters:

-

Concentration: The concentration of the PCDA solution is a critical factor. Below the critical aggregation concentration (CAC), PCDA exists as monomers. Above the CAC, self-assembly into various structures occurs.[8]

-

Temperature: Temperature influences the fluidity of the alkyl chains and the strength of intermolecular interactions, thereby affecting the packing of the molecules and the resulting morphology.[9]

-

Solvent Composition: The choice of solvent or co-solvent can significantly alter the polarity of the medium, influencing the hydrophobic interactions and consequently the self-assembly process.[4]

-

pH: The pH of the aqueous solution affects the ionization state of the carboxylic acid head groups, which in turn influences the electrostatic interactions between them and the overall stability and morphology of the assemblies.[10]

Experimental Workflow for PCDA Self-Assembly and Polymerization

The following diagram illustrates a typical workflow for the preparation and characterization of self-assembled PCDA structures.

Caption: A generalized workflow for the self-assembly of PCDA and its subsequent polymerization and characterization.

Detailed Experimental Protocols

Protocol 1: Preparation of PCDA Vesicles via Solvent Injection Method

This method is widely used for its simplicity and ability to produce relatively uniform vesicles.[11]

Materials:

-

This compound (PCDA)

-

Ethanol (or another suitable organic solvent)

-

Deionized water or buffer solution

Procedure:

-

Dissolution: Prepare a stock solution of PCDA in ethanol at a concentration of 2 mg/mL.[12]

-

Heating: Heat the deionized water or buffer solution to a temperature above the phase transition temperature of PCDA (e.g., 85°C) in a vial with vigorous stirring.[11]

-

Injection: Slowly inject the PCDA/ethanol solution into the heated aqueous phase at a controlled flow rate (e.g., 20 µL/min).[11]

-

Evaporation: Continue stirring at the elevated temperature for a period (e.g., 1 hour) to ensure the complete evaporation of the organic solvent.[11]

-

Annealing: Allow the solution to cool to room temperature and then store it at 4°C overnight. This annealing step promotes the formation of well-ordered vesicles.[12][13]

Protocol 2: Topotactic Polymerization of PCDA Assemblies

This protocol describes the conversion of the self-assembled PCDA monomers into the colored polydiacetylene polymer.

Materials:

-

Solution of self-assembled PCDA structures (from Protocol 1)

-

UV lamp (254 nm)

Procedure:

-

UV Exposure: Expose the solution of self-assembled PCDA structures to UV irradiation at 254 nm.[14] The duration of exposure can be varied (e.g., 1 to 20 minutes) to control the extent of polymerization.[15]

-

Observation: A visible color change from colorless to a distinct blue color indicates the successful topotactic polymerization of the diacetylene units into the conjugated ene-yne backbone of polydiacetylene.[4][14]

Characterization of Self-Assembled PCDA Structures

A suite of analytical techniques is employed to characterize the size, morphology, and optical properties of the PCDA assemblies.

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to determine the hydrodynamic diameter and size distribution of particles in suspension.[16] For PCDA vesicles, DLS provides valuable information on their average size and polydispersity index (PDI), which is a measure of the broadness of the size distribution.[11]

| Monomer | Average Diameter (nm) | Polydispersity Index (PDI) | Reference |

| PCDA (25C) | 127.2 ± 58.3 | 0.129 ± 0.049 | [11] |

| TCDA (23C) | 184.1 ± 59.9 | 0.068 ± 0.023 | [11] |

| HCDA (21C) | 281.9 ± 91.3 | 0.072 ± 0.027 | [11] |

Note: TCDA (10,12-Tricosadiynoic acid) and HCDA (8,10-Henicosadiynoic acid) are other diacetylene monomers shown for comparison of the effect of alkyl chain length.

Transmission Electron Microscopy (TEM)

TEM provides high-resolution images of the self-assembled structures, allowing for the direct visualization of their morphology (e.g., spherical vesicles, tubules).[17] TEM can also reveal information about the lamellarity of vesicles (whether they are unilamellar or multilamellar).[17] For instance, PCDA assemblies prepared via the solvent injection method have been observed to form relatively spherical vesicles.[11][15]

UV-Vis Spectroscopy

UV-Vis spectroscopy is a powerful tool for monitoring the polymerization of PCDA and characterizing the chromatic properties of the resulting PDA. The unpolymerized PCDA solution is colorless. Upon UV irradiation, the formation of the conjugated PDA backbone results in a characteristic absorption spectrum with a maximum absorbance at approximately 640 nm, corresponding to the blue phase.[14][18]

The following diagram illustrates the molecular basis of this process.

Caption: Schematic of the topotactic polymerization of PCDA monomers into polydiacetylene.

Chromatic Properties and Applications

A key feature of PDA is its ability to undergo a colorimetric transition from blue to red upon exposure to various external stimuli, such as changes in temperature, pH, or the binding of specific molecules.[9][10][19] This transition is accompanied by a shift in the maximum absorption wavelength from ~640 nm (blue phase) to ~540-550 nm (red phase).[9][19] This unique chromatic property makes PDA-based materials highly promising for the development of sensitive and label-free biosensors and chemosensors.[4][20][21]

Conclusion

The self-assembly of this compound in aqueous solution is a robust and versatile method for the bottom-up fabrication of ordered nanostructures. By understanding the fundamental principles driving this process and carefully controlling the experimental conditions, researchers can generate a variety of morphologies with tailored properties. The subsequent topotactic polymerization yields polydiacetylene, a fascinating chromatic polymer with significant potential in sensing, drug delivery, and materials science. This guide provides a foundational understanding and practical protocols to empower researchers in harnessing the remarkable properties of PCDA self-assembly.

References

-

Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies. (2023). ACS Omega. [Link]

-

Self-assembly behaviours of peptide-drug conjugates: influence of multiple factors on aggregate morphology and potential self-assembly mechanism. (2018). Journal of Peptide Science. [Link]

-

Chromatic polydiacetylene with novel sensitivity. (2010). Chemical Society Reviews. [Link]

-

Chemical structure of polydiacetylene and its chromatic properties. (a)... - ResearchGate. (n.d.). ResearchGate. [Link]

-

Thermochromic Behavior of Polydiacetylene Nanomaterials Driven by Charged Peptide Amphiphiles. (2019). Biomacromolecules. [Link]

-

Colorimetric properties of polydiacetylenes | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]

-

(a) Structure of PDA in different phases and the colorimetric properties of polydiacetylenes (PDAs) - ResearchGate. (n.d.). ResearchGate. [Link]

-

Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging. (2020). Frontiers in Chemistry. [Link]

-

Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging. (2020). Frontiers in Chemistry. [Link]

-

Scheme 1 Topotactic polymerization reaction of diacetylene lipid PCDA. - ResearchGate. (n.d.). ResearchGate. [Link]

-

Polydiacetylene (PDA) synthesis scheme via self-assembly and polymerization of diacetylene monomers. - ResearchGate. (n.d.). ResearchGate. [Link]

-

Synthesis, Fabrication, and Characterization of Functionalized Polydiacetylene Containing Cellulose Nanofibrous Composites for Colorimetric Sensing of Organophosphate Compounds. (2021). Polymers. [Link]

-

Modifying Polydiacetylene Vesicle Compositions to Reduce Non-Specific Interactions. (2018). Polymers. [Link]

-

Schematic illustration of polydiacetylene (PDA) vesicle synthesis using... - ResearchGate. (n.d.). ResearchGate. [Link]

-

Fabrication of polydiacetylene particles using a solvent injection method. (2020). RSC Advances. [Link]

-

Responsive Polydiacetylene Vesicles for Biosensing Microorganisms. (2017). Sensors. [Link]

-

Topochemical polymerization of hierarchically ordered diacetylene monomers within the block copolymer domains. (2016). Polymer Chemistry. [Link]

-

a UV-Vis absorption spectra of poly-PCDA and poly-APCDA-PBA vesicles... - ResearchGate. (n.d.). ResearchGate. [Link]

-

Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies. (2023). ACS Omega. [Link]

-

Rational Design of Enzyme-Responsive Fluorescent Organoruthenium Prodrug for Real-Time Tracking of Cargo Release and Cytotoxicity. (2024). Inorganic Chemistry. [Link]

-

Synthesis of polydiacetylene (PDA) particles for detection of histamine. (2022). ChemRxiv. [Link]

-

Deciphering Evolution, Function, and Observation of Crystallization-Driven Self-Assembly. (2015). Chemical Reviews. [Link]

-

UV–Vis absorption spectra of a Pure PCDA and b PCDA-Chol mixed film at... - ResearchGate. (n.d.). ResearchGate. [Link]

-

Rational Design of Enzyme-Responsive Fluorescent Organoruthenium Prodrug for Real-Time Tracking of Cargo Release and Cytotoxicity. (2024). Inorganic Chemistry. [Link]

-

UV-Vis absorption spectra of PCDA-NH-2D-Alg (a) and PCDA-NH-2D-Gel (b)... - ResearchGate. (n.d.). ResearchGate. [Link]

-

(a) Sketch of the monomeric and polymeric form of PCDA molecules. The... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]

-

UV-Vis Spectroscopy and Dynamic Light Scattering Study of Gold Nanorods Aggregation. (2012). Journal of Nanomaterials. [Link]

-

Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs) and Related Biomaterials. (2018). Journal of Visualized Experiments. [Link]

-

Multi-Responsive Amphiphilic Hyperbranched Poly[(2-dimethyl aminoethyl methacrylate)-co-(benzyl methacrylate)]copolymers: Self-Assembly and Curcumin Encapsulation in Aqueous Media. (2024). Polymers. [Link]

-

Self-assembling amphiphilic peptides. (2014). RSC Advances. [Link]

-

(PDF) Detection Limits of DLS and UV-Vis Spectroscopy in Characterization of Polydisperse Nanoparticles Colloids. (2013). Acta Physica Polonica A. [Link]

-

Factors Affecting Molecular Self-Assembly and Its Mechanism. (2015). Chemical Reviews. [Link]

-

Self-assembly protocol design for periodic multicomponent structures. (2019). Proceedings of the National Academy of Sciences. [Link]

-

Factors Affecting Molecular Self-Assembly and Its Mechanism. (2015). Chemical Reviews. [Link]

-

Detection limits of DLS and UV-Vis spectroscopy in characterization of polydisperse nanoparticles colloids. (2013). Acta Physica Polonica A. [Link]

-

Emerging applications for living crystallization-driven self-assembly. (2015). Polymer Chemistry. [Link]

-

Stealth nanorods via the aqueous living crystallisation-driven self-assembly of poly(2-oxazoline)s. (2021). Chemical Science. [Link]

-

Self-Assembly: From Amphiphiles to Chromophores and Beyond. (2017). Molecules. [Link]

-

Protocols for self-assembly and imaging of DNA nanostructures. (2010). Methods. [Link]

-

Self-Assembly of Amphiphilic Compounds as a Versatile Tool for Construction of Nanoscale Drug Carriers. (2021). Polymers. [Link]

Sources

- 1. Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Fabrication, and Characterization of Functionalized Polydiacetylene Containing Cellulose Nanofibrous Composites for Colorimetric Sensing of Organophosphate Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. 10,12-ペンタコサジイン酸 ≥97% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. Self-Assembly: From Amphiphiles to Chromophores and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Self-assembly behaviours of peptide-drug conjugates: influence of multiple factors on aggregate morphology and potential self-assembly mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thermochromic Behavior of Polydiacetylene Nanomaterials Driven by Charged Peptide Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chromatic polydiacetylene with novel sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fabrication of polydiacetylene particles using a solvent injection method - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00442A [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. UV-Vis Spectroscopy and Dynamic Light Scattering Study of Gold Nanorods Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Responsive Polydiacetylene Vesicles for Biosensing Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging [frontiersin.org]

UV-Vis absorption spectrum of polymerized 10,12-Pentacosadiyn-1-ol

An In-depth Technical Guide: The UV-Vis Absorption Spectrum of Polymerized Diacetylene Vesicles A Focus on 10,12-Pentacosadiynoic Acid (PCDA) as a Model for 10,12-Pentacosadiyn-1-ol (PCDO)

Introduction

Polydiacetylenes (PDAs) are a fascinating class of conjugated polymers renowned for their distinct chromatic properties.[1] Formed by the topochemical polymerization of self-assembled diacetylene monomers, these materials exhibit a dramatic and visually apparent color change from blue to red in response to a wide array of external stimuli. This unique characteristic has positioned PDAs at the forefront of sensor technology, with applications ranging from pathogen detection to time-temperature indicators.[2]

This guide provides a detailed technical overview of the synthesis, polymerization, and spectroscopic characterization of PDA vesicles, with a specific focus on their Ultraviolet-Visible (UV-Vis) absorption spectrum. While the primary topic is this compound (PCDO), this document will heavily reference its close analogue, 10,12-Pentacosadiynoic acid (PCDA). PCDA is extensively documented in scientific literature and serves as an excellent model system. Both PCDO and PCDA share the same C25 hydrocarbon backbone and polymerizable diacetylene unit; they differ only in their terminal headgroup (alcohol vs. carboxylic acid). The fundamental principles governing the UV-Vis absorption and the blue-to-red color transition are dictated by the conjugated polymer backbone and are therefore highly transferable between the two.

The Foundational Chemistry: Diacetylene Polymerization

The remarkable properties of PDAs are born from a unique solid-state polymerization process. For polymerization to occur, the constituent diacetylene monomers must first self-assemble into an ordered array, such as a vesicle or a Langmuir-Blodgett film.[1] This precise alignment is critical. The 1,4-addition polymerization is initiated by exposing the monomer assembly to 254 nm UV radiation or other energy sources like gamma rays.[2] This process cross-links the adjacent diacetylene units, creating a conjugated backbone of alternating double and triple bonds (an "ene-yne" structure).[1][2]

The causality behind this requirement is geometric: for a successful reaction, the monomers must be aligned with a specific spacing (approximately 5 Å) and tilt angle (around 45°), which is facilitated by the van der Waals interactions between their long alkyl chains.[1] Without this ordered pre-organization, polymerization does not proceed efficiently.

Caption: Representative UV-Vis absorption spectra for the blue and red phases of PDA.

Conclusion

The UV-Vis absorption spectrum is an indispensable tool for characterizing polymerized this compound and its analogues. The distinct spectral signatures of the blue (~640 nm) and red (~540 nm) phases provide a direct window into the conformational state of the polymer backbone. By understanding the principles of diacetylene self-assembly, photopolymerization, and the stimuli-induced chromic transition, researchers can effectively harness these materials for advanced sensing applications. The protocols and data interpretation frameworks presented in this guide offer a robust foundation for scientists and developers working to innovate in this exciting field.

References

- The Colors of Polydiacetylenes: a Commentary. (Source: vertexaisearch.cloud.google.com)

- Photopolymerization of Diacetylene Lipid Bilayers and Its Application to the Construction of Micropatterned Biomimetic Membranes. (Source: Forschungszentrum Jülich)

- Triggering blue–red transition response in polydiacetylene vesicles: an electrochemical surface plasmon resonance method. (Source: RSC Publishing)

- Acid-responsive polydiacetylene-Na+ assemblies with unique red-to-blue color transition. (Source: ScienceDirect)

- The biosynthetic incorporation of diacetylenic fatty acids into the biomembranes of Acholeplasma laidlawii A cells and polymerisation of the biomembranes by irradiation with ultraviolet light. (Source: PubMed)

- Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies. (Source: NIH)

- Mechanism of Polydiacetylene Blue-to-Red Transformation Induced by Antimicrobial Peptides.

- Novel Color Change Film as a Time–Temperature Indicator Using Polydiacetylene/Silver Nanoparticles Embedded in Carboxymethyl Cellulose. (Source: MDPI)

- Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies.

- Giant Vesicle Prepar

- Liposome Prepar

- Preparation of asymmetric phospholipid vesicles: The next generation of cell membrane models. (Source: PubMed Central)

Sources

A Technical Guide to the Chromatic Transitions of Polydiacetylene Vesicles Derived from 10,12-Pentacosadiyn-1-ol

This guide provides an in-depth exploration of the synthesis, mechanism, and stimuli-responsive chromatic transitions of polydiacetylene (PDA) vesicles formulated from 10,12-Pentacosadiyn-1-ol. It is intended for researchers, scientists, and drug development professionals seeking to leverage this unique material for sensing applications, drug delivery platforms, and smart material development.

Introduction: The Allure of Chromatic Polydiacetylenes

Polydiacetylenes (PDAs) are a fascinating class of conjugated polymers renowned for their distinct chromatic properties.[1] When appropriately self-assembled, diacetylene monomers can be polymerized to form a deep blue material. This initial state, known as the "blue phase," is metastable and highly sensitive to external perturbations. Upon exposure to a variety of stimuli—such as heat, pH changes, or mechanical stress—the material undergoes a dramatic and visually apparent transition to a stable "red phase."[1][2] This blue-to-red colorimetric shift is not merely a change in appearance; it is the result of a profound conformational rearrangement at the molecular level.[3]

The monomer this compound (PCDA-OH) is a key building block for these responsive materials. Its amphiphilic nature, consisting of a long hydrophobic diacetylene-containing alkyl chain and a hydrophilic hydroxyl headgroup, facilitates the self-assembly into ordered structures like vesicles in aqueous environments. These vesicles serve as the scaffold for topochemical polymerization, a solid-state reaction where the spatial arrangement of the monomers in the assembly dictates the structure of the resulting polymer.[1] The unique properties of PDA vesicles derived from PCDA-OH make them exceptional candidates for the development of highly sensitive colorimetric sensors.

From Monomer to Polymer: Synthesis and Vesicle Formation

The creation of functional PDA vesicles is a multi-step process that relies on the precise control of molecular self-assembly and subsequent polymerization. The quality of the final material is intrinsically linked to the meticulous execution of this preparatory phase. Two primary methods are commonly employed: the thin-film hydration method and the solvent injection method.

Experimental Protocol: Thin-Film Hydration

This is the most established method for producing PDA vesicles. The causality behind each step is critical for achieving monodisperse and stable vesicles.

Step-by-Step Methodology:

-

Monomer Dissolution: Dissolve this compound in a volatile organic solvent (e.g., chloroform or ethanol) in a round-bottom flask. A typical concentration is 1 mM.

-

Causality: The organic solvent ensures the monomer is fully solvated and monomerically dispersed, preventing premature aggregation.

-

-

Thin-Film Formation: Remove the solvent using a rotary evaporator. This creates a thin, uniform lipid film on the interior surface of the flask.[4]

-

Causality: A uniform film is crucial for consistent hydration and the formation of vesicles with a narrow size distribution.

-

-

Hydration: Add an aqueous buffer (e.g., deionized water or a specific pH buffer) to the flask, typically to the same initial monomer concentration (e.g., 1 mM). The solution is then heated to a temperature above the phase transition temperature of the monomer.[2]

-

Causality: Heating provides the necessary energy for the lipid molecules to hydrate and self-assemble into bilayer vesicles.

-

-

Vesicle Homogenization (Sonication/Extrusion): The resulting suspension is sonicated using a bath or probe sonicator for a defined period (e.g., 15-60 minutes) or subjected to extrusion through polycarbonate membranes of a specific pore size.[2][5]

-

Causality: Sonication or extrusion provides mechanical energy to break down large, multilamellar aggregates into smaller, unilamellar vesicles with a more uniform size distribution.

-

-

Annealing: The vesicle solution is stored at a low temperature (e.g., 4°C) overnight.[2][5]

-

Causality: This annealing step allows the diacetylene monomers within the vesicle bilayers to adopt the optimal crystalline packing required for efficient topochemical polymerization.

-

-

UV Polymerization: The vesicle solution is irradiated with 254 nm UV light for a controlled duration.[2][5] The colorless solution will turn a deep blue.

-

Causality: UV irradiation at 254 nm initiates a 1,4-addition reaction between adjacent diacetylene units, forming the conjugated ene-yne backbone of the polydiacetylene.[1] The duration of exposure is critical; insufficient polymerization leads to instability, while excessive exposure can cause the material to transition to the red phase prematurely.

-

Experimental Protocol: Solvent Injection Method

This method offers a more rapid and scalable alternative to thin-film hydration.[6]

Step-by-Step Methodology:

-

Monomer Dissolution: Dissolve this compound in a water-miscible polar solvent like ethanol to a concentration of approximately 2 mg/mL.[1]

-

Injection: Slowly inject the monomer solution into a vigorously stirred aqueous solution heated to 5-10°C above the monomer's melting temperature.[1][6]

-

Solvent Evaporation & Self-Assembly: The organic solvent disperses and evaporates, causing the amphiphilic monomers to self-assemble into vesicles.[6]

-

Annealing and Polymerization: The process follows the same annealing and UV polymerization steps as the thin-film hydration method.[6]

The workflow for producing stimuli-responsive PDA vesicles is summarized in the diagram below.

Caption: Experimental workflow for the synthesis of blue-phase PDA vesicles.

The Core Mechanism: Understanding the Blue-to-Red Chromatic Transition

The visually striking blue-to-red color change is a direct consequence of a conformational transition of the PDA's conjugated backbone. This transition is driven by the relaxation of strain within the polymer structure, which is induced by external stimuli.

-

The Blue Phase (Metastable): In the initial blue state, the PDA backbone is in a planar, fully conjugated conformation. This extended π-electron system results in a low energy π-to-π* transition, causing strong absorption of light in the red-orange region of the spectrum (~640 nm), which we perceive as blue.[7] This planar structure is maintained by the ordered packing of the alkyl side chains within the vesicle bilayer.[3]

-

The Red Phase (Stable): When an external stimulus perturbs the side chains, it introduces disorder. This disruption allows the strained polymer backbone to relax into a more thermodynamically stable, non-planar (twisted) conformation.[5] This twisting reduces the effective conjugation length of the π-electron system, leading to a higher energy π-to-π* transition.[8] Consequently, the material absorbs light at shorter wavelengths in the green-yellow region (~540 nm), appearing red.[9] The red phase is also characterized by strong fluorescence, whereas the blue phase is non-fluorescent.[1]

The diagram below illustrates this molecular transition.

Caption: Mechanism of the stimulus-induced blue-to-red chromatic transition.

Inducing the Transition: Stimuli and Their Effects

The sensitivity of PDA vesicles to a wide array of stimuli is what makes them so versatile. The nature of the monomer's headgroup plays a significant role in modulating this sensitivity. For this compound, the hydroxyl headgroup allows for hydrogen bonding, influencing its response compared to monomers with carboxylic acid (PCDA) or amine headgroups.[3][10]

Thermochromism (Temperature)

Heating is one of the most common methods to induce the chromatic transition. As the temperature increases, the kinetic energy of the alkyl side chains rises, leading to increased mobility and disorder. This disrupts the packing that holds the polymer backbone in its planar conformation, triggering the blue-to-red transition.[3] The transition temperature can be precisely tuned by altering the structure of the monomer or by incorporating other molecules, like plasticizers, into the vesicle bilayer.[4] For many PCDA-based systems, the transition occurs above 60°C, but this can be lowered for specific applications.[4]

pH Response

The response of PDA vesicles to pH is highly dependent on the nature of the headgroup. While vesicles made from PCDA (carboxylic acid headgroup) are known to transition at high pH (~9-10) due to deprotonation and electrostatic repulsion, vesicles from this compound with a neutral hydroxyl headgroup are expected to be less sensitive to pH changes.[10] However, extreme pH values can still disrupt the hydrogen bonding network at the vesicle surface and induce a color change. Modifying the headgroup or incorporating pH-sensitive moieties is a common strategy to engineer a desired pH response.[2]

Chemochromism (Molecular Interactions)

The introduction of various chemical species can also trigger a color change. This can occur through several mechanisms:

-

Solvent Effects: Organic solvents like ethanol can intercalate into the vesicle bilayer, disrupting the side-chain packing.[10]

-

Ionic Interactions: The binding of ions to the vesicle surface can alter the surface charge and hydration layer, leading to mechanical stress on the backbone.

-

Receptor-Ligand Binding: By functionalizing the headgroups with specific recognition elements (e.g., antibodies, aptamers), the binding of a target analyte can induce a local perturbation that triggers a global color change. This forms the basis of many PDA-based biosensors.

Quantitative Analysis of the Chromatic Transition

While the blue-to-red transition is visible to the naked eye, a quantitative assessment is essential for scientific and diagnostic applications. This is primarily achieved using UV-Vis spectroscopy.

Colorimetric Response (CR%)

The extent of the chromatic transition is quantified by calculating the Colorimetric Response (CR%). This value represents the percentage change in the ratio of the absorbance of the blue phase to the total absorbance. The formula is as follows:

CR% = [ (PB₀ - PB₁) / PB₀ ] x 100% [11]

Where:

-

PB = Ablue / (Ablue + Ared)

-

Ablue is the absorbance at the maximum of the blue phase (typically ~640 nm).[11]

-

Ared is the absorbance at the maximum of the red phase (typically ~540 nm or 550 nm).[11]

-

PB₀ is the initial PB value of the blue-phase vesicles before stimulation.

-

PB₁ is the PB value after exposure to the stimulus.

A higher CR% indicates a more complete transition from the blue to the red phase.

Data Presentation: Stimuli vs. Response

The following tables summarize typical responses of PDA vesicles to various stimuli. Note that specific values can vary based on the exact preparation protocol and monomer used.

Table 1: Effect of Temperature on PDA Vesicles

| Temperature (°C) | Visual Appearance | Predominant Absorbance (nm) | Colorimetric Response (CR%) |

| 25 | Deep Blue | ~640 | 0% (Baseline) |

| 50 | Purple | ~640 and ~540 | Intermediate |

| 80 | Bright Red | ~540 | High (>80%) |

Table 2: General pH Response of Different PDA Headgroups

| Monomer Headgroup | Stimulating Condition | Approximate Transition pH | Underlying Mechanism |

| Carboxylic Acid (-COOH) | Increasing pH | ~9-10[10] | Deprotonation, electrostatic repulsion |

| Amine (-NH₂) | Decreasing pH | ~0[10] | Protonation, electrostatic repulsion |

| Hydroxyl (-OH) | Extreme pH | Variable | Disruption of H-bonding network |

Conclusion and Future Outlook

Polydiacetylene vesicles derived from this compound represent a powerful and versatile platform for developing stimuli-responsive materials. Their straightforward synthesis and the dramatic, easily detectable chromatic transition provide a robust foundation for a wide range of applications, from time-temperature indicators in supply chain management to sensitive biosensors in medical diagnostics. A thorough understanding of the underlying mechanisms of self-assembly, polymerization, and the conformational changes that drive the blue-to-red transition is paramount for the rational design of new and improved PDA-based technologies. The ability to tune the sensitivity and specificity of these materials by modifying the monomer structure and vesicle composition will continue to drive innovation in this exciting field.

References

-

Nopwinyuwong, A., Boonsupthip, W., Pechyen, C., & Suppakul, P. (2012). Preparation of Polydiacetylene Vesicle and Amphiphilic Polymer as Time-Temperature Indicator. Advanced Materials Research, 506, 552-555. [Link]

-

Jory, M. J., et al. (2022). Quantitative Colorimetric Detection of Dissolved Ammonia Using Polydiacetylene Sensors Enabled by Machine Learning Classifiers. ACS Omega. [Link]

-

Kilinç, E., & Tuncaboylu, D. C. (2023). Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies. ACS Omega. [Link]

-

Chance, R. R., Baughman, R. H., Müller, H., & Eckhardt, C. J. (1977). Thermochromism in a polydiacetylene crystal. The Journal of Chemical Physics, 67(8), 3616-3618. [Link]

-

Lee, J., & Kim, J. M. (2024). Exploring the Origins of Low-Temperature Thermochromism in Polydiacetylenes. MDPI. [Link]

-

Su, Y., & Li, J. (2017). Tuning chromatic response, sensitivity, and specificity of polydiacetylene-based sensors. Polymer Chemistry. [Link]

-

Carpick, R. W., & Sasaki, D. Y. (2024). Fluorogenic Biosensing with Tunable Polydiacetylene Vesicles. MDPI. [Link]

-

Kilinç, E., & Tuncaboylu, D. C. (2023). Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies. National Institutes of Health. [Link]

-

Nguyen, D., & Varshney, A. (n.d.). Modifying Polydiacetylene Vesicle Compositions to Reduce Non-Specific Interactions. PMC. [Link]

-

Parham, J. D., et al. (2023). Thermochromic Behavior of Polydiacetylene Nanomaterials Driven by Charged Peptide Amphiphiles. ACS Publications. [Link]

-

Jory, M. J., et al. (2022). Quantitative Colorimetric Detection of Dissolved Ammonia Using Polydiacetylene Sensors Enabled by Machine Learning Classifiers. ACS Omega. [Link]

-

Tang, J., et al. (n.d.). Schematic illustration of polydiacetylene (PDA) vesicle synthesis using... ResearchGate. [Link]

-

Traiphol, R., et al. (2011). Roles of head group architecture and side chain length on colorimetric response of polydiacetylene vesicles to temperature, ethanol and pH. PubMed. [Link]

-

Puangmali, A., et al. (2015). Polydiacetylene-based colorimetric and fluorometric sensors for lead ion recognition. National Institutes of Health. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Quantitative Colorimetric Detection of Dissolved Ammonia Using Polydiacetylene Sensors Enabled by Machine Learning Classifiers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Roles of head group architecture and side chain length on colorimetric response of polydiacetylene vesicles to temperature, ethanol and pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Polydiacetylene-based colorimetric and fluorometric sensors for lead ion recognition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Principles of Diacetylene Photopolymerization

Introduction: The Allure of Chromatic Polymers

Polydiacetylenes (PDAs) represent a fascinating class of conjugated polymers, distinguished by their unique optical properties and stimuli-responsive nature.[1][2] These materials are synthesized through the topochemical photopolymerization of self-assembled diacetylene monomers.[3][4] Upon exposure to ultraviolet (UV) light, typically at 254 nm, these monomer assemblies undergo a 1,4-addition reaction to form a highly conjugated polymer backbone characterized by an alternating ene-yne structure.[1][5] The most striking feature of PDAs is their dramatic color transition from a deep blue to a vibrant red phase in response to a wide array of external stimuli, including heat, pH changes, mechanical stress, and specific molecular recognition events.[1][6][7] This chromic shift, visible to the naked eye, is accompanied by a "turn-on" fluorescence in the red phase.[1][8] These properties make PDAs exceptional candidates for developing highly sensitive colorimetric and fluorescent biosensors, imaging agents, and smart materials for drug delivery.[7][9][10] This guide provides a foundational understanding of the principles governing diacetylene photopolymerization, from the underlying reaction mechanism to practical experimental protocols and characterization techniques.

The Core Mechanism: Topochemical 1,4-Addition Polymerization

The polymerization of diacetylenes is not a random process occurring in solution; it is a solid-state reaction dictated by the precise crystallographic arrangement of the monomer units. This is known as a topochemical polymerization, where the reaction proceeds with minimal atomic and molecular motion, and the crystal lattice of the monomer directly transforms into the polymer crystal.[3][5][11]

The Reaction Pathway

The fundamental reaction is a 1,4-addition polymerization across the conjugated diacetylene rod (R-C≡C-C≡C-R'). UV irradiation excites the π-electrons of the diacetylene bond, initiating a chain reaction with adjacent, properly aligned monomers.[12] This process creates a fully conjugated polymer backbone consisting of alternating double and triple bonds.[5] The resulting electronic structure, with its extensively delocalized π-electron network, is the origin of the polymer's intense blue color and unique optical properties.[9]

The initiation of photopolymerization stems from an electronically excited state of the monomer.[12] The reaction can be self-sensitizing, where the initially formed polymer chains absorb energy and transfer it to adjacent monomers, accelerating the polymerization process.[13][14]

Caption: Mechanism of topochemical 1,4-addition photopolymerization.

Baughman's Criteria: The Structural Prerequisite

For topochemical polymerization to occur efficiently, the diacetylene monomers must pack in a specific orientation within their crystal lattice or self-assembled state. According to Baughman's model, the following geometric parameters are critical:

-

Stacking Distance (d): The center-to-center distance between adjacent monomer rods should be approximately 4.9 Å.

-

Angle (γ): The angle between the diacetylene rod axis and the stacking direction should be approximately 45°.

These parameters ensure that the reactive carbon atoms (C1 and C4) of adjacent monomers are positioned optimally for bonding, requiring only slight rotation and translation during polymerization. This precise pre-organization is the cornerstone of forming highly ordered, single-crystal polymers.[5]

Factors Influencing Photopolymerization

The efficiency and outcome of the polymerization process are governed by several experimental parameters. Understanding these factors is crucial for designing reproducible and effective protocols.

-

UV Irradiation: The wavelength and duration of UV exposure are critical. 254 nm is the most commonly used wavelength as it provides sufficient energy to initiate the reaction.[1] The duration of irradiation directly impacts the degree of polymerization; longer exposure times generally lead to higher conversion of monomer to polymer.[15] However, excessive irradiation can potentially lead to polymer degradation.[16]

-

Monomer Structure and Side Chains (R-groups): The chemical nature of the side chains attached to the diacetylene core plays a pivotal role. These groups dictate the self-assembly behavior (e.g., forming vesicles, films, or crystals), influence the packing parameters, and can be functionalized to act as recognition elements for biosensing applications.[9][17] For instance, amphiphilic diacetylenes with hydrophilic head groups and hydrophobic tails readily form vesicles in aqueous solutions.[10]

-

Temperature: While the polymerization is photo-initiated, temperature can influence the mobility and packing of the monomer units. Polymerization is typically carried out below the melting point of the monomer and any phase transition temperatures of the self-assembled structure (e.g., the gel-to-liquid crystalline phase transition of lipid vesicles).

-

Substrate/Matrix: The environment in which the diacetylenes are assembled can affect the polymerization rate. For example, polymerization has been shown to be significantly faster on hexagonal-boron nitride (h-BN) surfaces compared to graphite, a phenomenon attributed to energy transfer from the substrate.[13] When embedded in hydrogel matrices like alginate or agarose, the stability and sensitivity of the resulting PDA can be enhanced.[7][18]

The Chromatic Transition: The Basis of PDA Sensing

The utility of PDAs in sensing applications stems from their unique blue-to-red color transition. The initial "blue phase" is characterized by a highly ordered, planar conjugated backbone that allows for extensive π-electron delocalization, resulting in a strong absorption peak around 640 nm.[9][19]

When this ordered structure is perturbed by an external stimulus, the polymer backbone undergoes a conformational change, twisting and distorting the planarity.[7] This disruption shortens the effective conjugation length of the π-electron system, causing a hypsochromic (blue) shift in the absorption spectrum to a new peak around 540 nm, which appears red to the eye.[9][19] This "red phase" is also fluorescent, whereas the blue phase is non-fluorescent.[1] This dual-signal output (colorimetric and fluorometric) provides a robust mechanism for detection.

| Property | Blue Phase (Inactive State) | Red Phase (Active State) |

| Appearance | Deep Blue | Bright Red / Purple |

| UV-Vis λmax | ~640 nm[9][19] | ~540 nm[9][19][20] |

| Fluorescence | Non-fluorescent[9] | Fluorescent ("Turn-on")[1] |

| Backbone Conformation | Planar, Ordered | Twisted, Disordered |

| Raman Peak (C=C) | ~1453 cm⁻¹[10] | ~1515 cm⁻¹[10] |

| Raman Peak (C≡C) | ~2083 cm⁻¹[10] | ~2123 cm⁻¹[10][17] |

Experimental Protocol: Preparation and Photopolymerization of Diacetylene Vesicles

This protocol details a standard method for creating photopolymerized vesicles from 10,12-pentacosadiynoic acid (PCDA), a commonly used amphiphilic diacetylene monomer.

Caption: Experimental workflow for diacetylene vesicle preparation and polymerization.

Materials and Equipment

-

Diacetylene Monomer (e.g., 10,12-pentacosadiynoic acid, PCDA)

-

Organic Solvent (e.g., Chloroform, spectroscopic grade)

-

Deionized Water or appropriate buffer solution

-

Round-bottom flask

-

Rotary evaporator or nitrogen gas stream

-

Probe sonicator with temperature control

-

UV lamp (254 nm)

-

Spectrophotometer (UV-Vis), Raman Spectrometer

Step-by-Step Methodology

-

Monomer Dissolution: Dissolve the diacetylene monomer in chloroform to a final concentration of 1-2 mg/mL in a round-bottom flask. Ensure complete dissolution.

-

Film Formation: Remove the chloroform using a rotary evaporator or a gentle stream of nitrogen gas. This will deposit a thin, uniform film of the monomer on the inner surface of the flask.

-

Hydration: Add deionized water or a chosen buffer to the flask to achieve the desired final lipid concentration (typically 1 mM).

-

Vesicle Formation via Sonication: Heat the suspension to a temperature above the monomer's phase transition temperature (for PCDA, ~70-80°C). While maintaining this temperature, sonicate the mixture using a probe sonicator for 15-20 minutes or until the solution becomes clear, indicating the formation of small unilamellar vesicles.

-

Annealing: Allow the vesicle solution to cool slowly to room temperature and then store at 4°C for several hours (or overnight) to allow the vesicles to anneal and stabilize.

-

Photopolymerization: Place the vesicle solution under a 254 nm UV lamp. Irradiate the solution for a predetermined time (e.g., 1-5 minutes). The solution will gradually turn a deep blue color as polymerization proceeds. The optimal irradiation time should be determined empirically to maximize polymerization without causing degradation.[15]

-

Storage: Store the final blue-phase polydiacetylene vesicle solution at 4°C, protected from light.

Characterization of Polydiacetylene Assemblies

Proper characterization is essential to validate the successful polymerization and to understand the properties of the resulting material.

-

UV-Vis Spectroscopy: This is the primary method for monitoring polymerization and the chromatic transition. A successful polymerization is confirmed by the appearance of a strong absorbance peak around 640 nm.[19] The colorimetric response to stimuli can be quantified by monitoring the decrease of this peak and the emergence of the peak at ~540 nm.[20]

-

Raman Spectroscopy: Raman spectroscopy is a powerful tool for probing the vibrational modes of the polymer backbone.[21] The appearance of strong peaks corresponding to the C=C (~1450-1520 cm⁻¹) and C≡C (~2080-2120 cm⁻¹) stretching modes provides definitive evidence of the ene-yne conjugated structure.[10][17] Shifts in these peak positions are indicative of the blue-to-red phase transition.[10]

-

Electron Microscopy (TEM/SEM): Transmission or Scanning Electron Microscopy can be used to visualize the morphology of the PDA assemblies, such as vesicles or nanotubes, confirming their size and structure.

-

Dynamic Light Scattering (DLS): For vesicular assemblies, DLS is used to determine the average particle size and size distribution, ensuring the preparation of a monodisperse sample.

Conclusion and Future Outlook

Diacetylene photopolymerization is a robust and versatile method for creating highly ordered, chromatically responsive polymers. The principles of topochemical reaction, governed by the precise self-assembly of monomers, allow for the synthesis of materials with unique optical and electronic properties. This inherent stimuli-responsiveness has positioned polydiacetylenes as a premier platform for the development of next-generation biosensors, drug delivery vehicles, and smart materials.[7][9] As researchers continue to design novel diacetylene monomers with tailored side chains and integrate them into complex matrices, the sensitivity, selectivity, and functionality of PDA-based systems will undoubtedly expand, opening new frontiers in diagnostics and therapeutics.

References

- ProQuest. (n.d.). Kinetics and Applications of On-Surface Topochemical Polymerization of Diacetylene Striped Phases.

- Wikipedia. (2023). Topochemical polymerization.

- Car, P.-E., et al. (2014). Selective Chirality-Driven Photopolymerization of Diacetylene Crystals. Crystal Growth & Design.

- MDPI. (2022). Influence of Factors in the Photopolymerization Process on Dental Composites Microhardness.

- ResearchGate. (n.d.). Preparation and Characterization of Diacetylene Polymerized Liposomes for Detection of Autoantibodies.

- PubMed. (2021). Structures and strategies for enhanced sensitivity of polydiacetylene(PDA) based biosensor platforms.

- Wikipedia. (n.d.). Polydiacetylenes.

- ResearchGate. (n.d.). Self-Sensitization and Photo-Polymerization of Diacetylene Molecules Self-Assembled on a Hexagonal-Boron Nitride Nanosheet.

- National Institutes of Health (NIH). (n.d.). Design and Synthesis of α-Anomeric Diacetylene-Containing Glycosides as Photopolymerizable Molecular Gelators.

- ACS Publications. (n.d.). Combined Electrical and Optical Characterization of Polydiacetylene.

- ACS Publications. (2019). Recent Developments in Polydiacetylene-Based Sensors.

- ACS Publications. (n.d.). Photopolymerization of Thin Polycrystalline Diacetylene Films and Quenching of the Precursor Excited State.

- Royal Society of Chemistry. (2022). Polydiacetylene-based sensors for food applications.

- MDPI. (2023). Polydiacetylene (PDA) Embedded Polymer-Based Network Structure for Biosensor Applications.

- ResearchGate. (n.d.). Photopolymerization of diacetylene-capped gold nanoparticles.

- National Institutes of Health (NIH). (n.d.). Self-Sensitization and Photo-Polymerization of Diacetylene Molecules Self-Assembled on a Hexagonal-Boron Nitride Nanosheet.

- Enkelmann, V. (1984). Structural aspects of the topochemical polymerization of diacetylenes. Advances in Polymer Science, 63, 91-136.

- ACS Publications. (2023). Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies.

- Frontiers. (n.d.). Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging.

- ResearchGate. (n.d.). Polydiacetylene (PDA) Embedded Polymer-Based Network Structure for Biosensor Applications.

- SciEngine. (n.d.). Topochemical polymerization of diacetylenes.

- ResearchGate. (n.d.). a UV-Vis absorption spectra of poly-PCDA and poly-APCDA-PBA vesicles....

- SpringerLink. (1993). Applications of Raman Spectroscopy to the Study of Polydiacetylenes and Related Materials.

- ResearchGate. (n.d.). Preparation of Polydiacetylene Vesicle and Amphiphilic Polymer as Time-Temperature Indicator.

- National Institutes of Health (NIH). (n.d.). Synthesis and Characterization of Polydiacetylene Films and Nanotubes.

- AIP Publishing. (1990). Visible and uv spectra of a polydiacetylene with a side group conjugated to the main chain.

- Oxford Academic. (2010). Preparation and Characterization of Phase-Segregated Vesicles of Photopolymerizable Diacetylene Mixed with Nonpolymerizable Amphiphiles.

- ResearchGate. (n.d.). ChemInform Abstract: Drug Delivery and Imaging with Polydiacetylene Micelles.

- ACS Publications. (n.d.). Tuning Topochemical Polymerization of Diacetylenes: A Joint Synthetic, Structural, Photophysical, and Theoretical Study of a Series of Analogues of a Known Reactive Monomer, 1,6-Bis(diphenylamino)-2,4-hexadiyne (THD).

- ResearchGate. (n.d.). Self-Assembly and Polymerization of Diacetylene-Containing Peptide Amphiphiles in Aqueous Solution.

- National Institutes of Health (NIH). (n.d.). Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies.

- Taylor & Francis Online. (n.d.). Studies of the Polydiacetylene Bis-p-chlorocinnamate of 10,12-Docosadiyn-1,22-diol.

- Royal Society of Chemistry. (2023). Colorimetric response in polydiacetylene at the single domain level using hyperspectral microscopy.

- ResearchGate. (n.d.). Characterization of PDDA polymer in solution a Raman spectra of PDDA....

Sources

- 1. Polydiacetylene-based sensors for food applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01180D [pubs.rsc.org]

- 2. Topochemical polymerization of diacetylenes [sciengine.com]

- 3. Kinetics and Applications of On-Surface Topochemical Polymerization of Diacetylene Striped Phases - ProQuest [proquest.com]

- 4. Polydiacetylenes - Wikipedia [en.wikipedia.org]

- 5. staff.ulsu.ru [staff.ulsu.ru]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Structures and strategies for enhanced sensitivity of polydiacetylene(PDA) based biosensor platforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Frontiers | Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging [frontiersin.org]

- 11. Topochemical polymerization - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Self-Sensitization and Photo-Polymerization of Diacetylene Molecules Self-Assembled on a Hexagonal-Boron Nitride Nanosheet - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design and Synthesis of α-Anomeric Diacetylene-Containing Glycosides as Photopolymerizable Molecular Gelators - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Selective Chirality-Driven Photopolymerization of Diacetylene Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spontaneous Vesicle Formation of Amphiphilic Diacetylenes

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and practical methodologies for the spontaneous formation of vesicles from amphiphilic diacetylenes. It moves beyond simple procedural lists to offer insights into the causal factors behind experimental choices, ensuring a robust and reproducible approach to the generation of these versatile nanomaterials.

The Phenomenon of Self-Assembly: The Driving Force Behind Vesicle Formation

The spontaneous formation of vesicles from amphiphilic diacetylenes is a captivating example of molecular self-assembly. This process is governed by the intrinsic nature of the diacetylene monomers, which possess both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. When dispersed in an aqueous environment, these molecules arrange themselves to minimize the energetically unfavorable interactions between their hydrophobic tails and water. This leads to the formation of bilayer structures, which can close upon themselves to form spherical vesicles.

The diacetylene functionality within the hydrophobic tails is of particular significance. Upon appropriate self-assembly, these groups are positioned in close proximity, allowing for a topochemical polymerization reaction when exposed to UV light.[1] This polymerization results in the formation of a conjugated ene-yne polymer backbone, which imparts unique chromatic properties to the vesicles.[1][2] Initially, the polymerized vesicles appear blue. However, external stimuli such as heat, pH changes, or mechanical stress can perturb the polymer backbone, causing a colorimetric transition to red, a property that is harnessed in various sensing applications.[2][3]

Molecular Architecture: The Blueprint for Self-Assembly